2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid
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Overview
Description
2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid typically involves the introduction of the cyclopropoxy and trifluoromethyl groups onto a benzoic acid scaffold. One common synthetic route includes the reaction of 2,6-dihydroxybenzoic acid with cyclopropyl bromide in the presence of a base to form the cyclopropoxy derivative. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate reaction conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
2-Cyclopropoxy-6-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2,6-Bis(trifluoromethyl)benzoic acid: This compound also contains trifluoromethyl groups but lacks the cyclopropoxy group, resulting in different chemical properties and applications.
2-Fluoro-6-(trifluoromethyl)benzoic acid: . The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-2-1-3-8(9(7)10(15)16)17-6-4-5-6/h1-3,6H,4-5H2,(H,15,16) |
InChI Key |
IZTMKEOJBZIDII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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